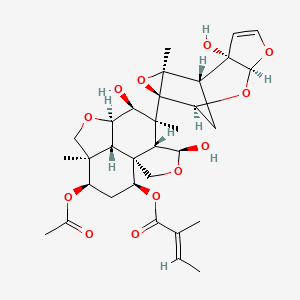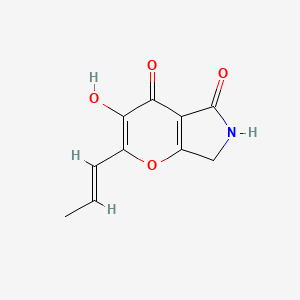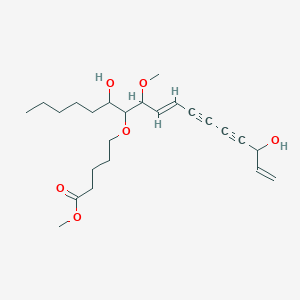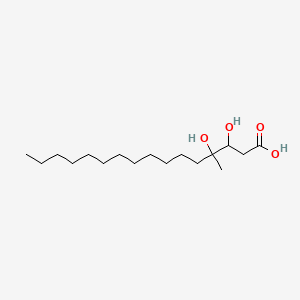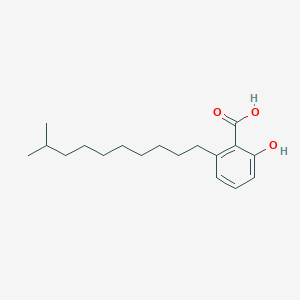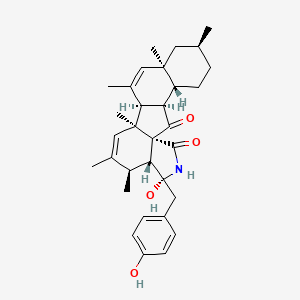
(S)-trichostatic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of (S)-trichostatic acid and its analogues has evolved over time, with researchers developing more efficient methods to achieve this compound. Chatterjee et al. (2010) reported an efficient synthesis starting from a commercially available aldehyde, utilizing a two-component union achieved through in situ hydroboration followed by Suzuki-Miyaura coupling (Chatterjee et al., 2010). Another approach by Markiewicz et al. (2010) involved using an unsaturated phosphonate as a vinylogous Horner-Wadsworth-Emmons reagent in reactions with aldehydes to afford 4-methyldienoate esters, demonstrating utility in simplified synthesis (Markiewicz et al., 2010).
Aplicaciones Científicas De Investigación
Biological Activity and Structure-Function Relationship
- Biological Inactivity in Assay Systems : A study by Yoshida et al. (1990) found that both enantiomers of trichostatic acid, including (S)-trichostatic acid, displayed no activity in differentiation-inducing and G2-arresting activity assays in Friend leukemia cells and normal rat fibroblast cells. This indicates that the absolute configuration and the presence of the hydroxamate group in trichostatin A are crucial for its biological activity (Yoshida et al., 1990).
Metabolism and Pharmacokinetics
- Extensive Metabolism in Mice : Research by Sanderson et al. (2004) on the histone deacetylase inhibitor trichostatin A (TSA) showed that trichostatic acid is one of the metabolites of TSA in mice. This study highlights the extensive metabolism of TSA, with trichostatic acid undergoing further biotransformation, including reduction and β-oxidation (Sanderson et al., 2004).
Biosynthetic Pathways
- Biosynthetic Gene Cluster Identification : Kudo et al. (2017) identified the complete biosynthetic gene cluster for TSA, which involves the transfer of hydroxylamine from l-glutamic acid γ-monohydroxamate to the carboxylic acid group of trichostatic acid, forming the hydroxamic acid moiety of TSA. This study enhances understanding of the biosynthesis of hydroxamic acid-containing natural products (Kudo et al., 2017).
Synthetic Strategies
- Development of Synthetic Routes : Cosner et al. (2013) reported on the development of scalable synthetic routes for trichostatic acid, which is crucial for its potential application in epigenetic therapies. The study presents various synthetic pathways, highlighting the challenges and efficiencies in synthesizing trichostatic acid and its derivatives (Cosner et al., 2013).
Analogues and Derivatives
- Antiproliferative Activities of Derivatives : Charrier et al. (2009) synthesized new substituted trichostatic acid derivatives and evaluated their biological activities. The study includes the first fluorinated derivatives of trichostatic acid, demonstrating antiproliferative activities and histone deacetylase inhibitory activity (Charrier et al., 2009).
Propiedades
IUPAC Name |
(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEITMNFEJHFCX-LEJRBOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C/C(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-trichostatic acid | |
CAS RN |
68690-19-7 | |
| Record name | (S)-Trichostatic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does (S)-trichostatic acid exhibit biological activity similar to its enantiomer, (R)-trichostatin A?
A: No, research indicates that (S)-trichostatic acid does not possess the same biological activity as (R)-trichostatin A. While (R)-trichostatin A demonstrates potent differentiation-inducing activity in Friend leukemia cells and G2-arresting activity in normal rat fibroblast cells, both enantiomers of trichostatic acid, including (S)-trichostatic acid, were found to be inactive in these assays. [] This suggests that the specific stereochemistry of the hydroxamate group in (R)-trichostatin A is crucial for its biological activity. []
Q2: What is the significance of the hydroxamate group in the biological activity of trichostatin A and its analogs?
A: The presence of the hydroxamate group is essential for the biological activity of trichostatin A. Research shows that both (R)- and (S)-trichostatic acid, which lack the hydroxamate group, did not display any differentiation-inducing or G2-arresting activities. [] This strongly suggests that the hydroxamate moiety plays a critical role in the interaction of trichostatin A with its biological target, which is likely a histone deacetylase enzyme. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



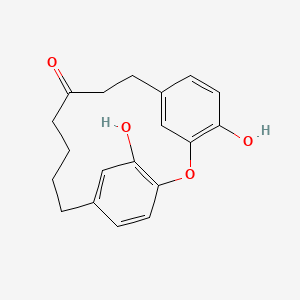
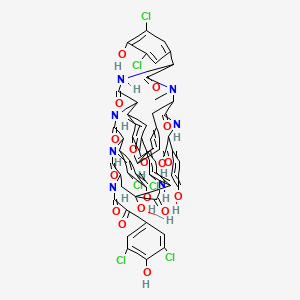
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide](/img/structure/B1255438.png)


![(4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1255446.png)
